molecular formula C15H24ClNO3 B4172884 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochloride

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochloride

Cat. No.: B4172884
M. Wt: 301.81 g/mol
InChI Key: HBHOMMAHDCMRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochloride, also known as Hydroxychloroquine, is a synthetic drug that has been used in the treatment of malaria, lupus, and rheumatoid arthritis. Recently, there has been a lot of interest in Hydroxychloroquine due to its potential use in the treatment of COVID-19.

Mechanism of Action

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine is thought to work by increasing the pH in lysosomes, which inhibits the activity of enzymes involved in the replication of viruses. It also has anti-inflammatory properties and can suppress the immune system, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine has been shown to have a number of biochemical and physiological effects. It can inhibit the production of cytokines, which are involved in the inflammatory response. It can also inhibit the production of reactive oxygen species, which can cause damage to cells. In addition, 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine can increase the pH in lysosomes, which can inhibit the replication of viruses.

Advantages and Limitations for Lab Experiments

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine has a number of advantages for lab experiments. It is relatively inexpensive and widely available. It also has a well-established safety profile. However, there are also some limitations to its use in lab experiments. It can be difficult to obtain consistent results due to differences in the purity and quality of the drug. In addition, it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research on 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine. One area of interest is its potential use in the treatment of COVID-19. There are ongoing clinical trials to determine its effectiveness in this regard. Another area of interest is its potential use in the treatment of other viral infections. There is also interest in developing new derivatives of 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine that may have improved efficacy or fewer side effects. Finally, there is interest in understanding the mechanism of action of 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine in more detail, which may lead to the development of new drugs with similar properties.
Conclusion:
1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine is a synthetic drug that has been used in the treatment of malaria, lupus, and rheumatoid arthritis. It has a number of biochemical and physiological effects and has been extensively studied for its potential use in the treatment of COVID-19. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine.

Scientific Research Applications

1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine has been extensively studied for its antimalarial, immunomodulatory, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. More recently, 1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}ethanone hydrochlorideoquine has been studied for its potential use in the treatment of COVID-19.

Properties

IUPAC Name

1-[2-[3-(diethylamino)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)10-13(18)11-19-15-9-7-6-8-14(15)12(3)17;/h6-9,13,18H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHOMMAHDCMRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=CC=C1C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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